molecular formula C7H10ClNO2 B182253 4-(Aminomethyl)benzene-1,2-diol hydrochloride CAS No. 1124-40-9

4-(Aminomethyl)benzene-1,2-diol hydrochloride

Cat. No.: B182253
CAS No.: 1124-40-9
M. Wt: 175.61 g/mol
InChI Key: LFRARYNEDYNCOT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1,2-diol hydrochloride (CAS 1124-40-9) is a catechol derivative featuring a benzene-1,2-diol (hydroquinone) core substituted with an aminomethyl group (–CH2NH2) at the 4-position, in its hydrochloride salt form. Its molecular formula is C7H10ClNO2, with a molecular weight of 175.61 g/mol . Key properties include:

  • Storage: Requires an inert atmosphere and room temperature.
  • Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Structural significance: The aminomethyl group distinguishes it from related compounds like dopamine hydrochloride, which has a 2-aminoethyl substituent.

Properties

IUPAC Name

4-(aminomethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRARYNEDYNCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537564
Record name 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1)
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Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-40-9
Record name 1,2-Benzenediol, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1)
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Record name 4-(aminomethyl)benzene-1,2-diol hydrochloride
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Preparation Methods

Step 1: Formation of 2-(N-Acylaminomethyl)-4-Nitro-Phenoxy-Acetamide

The initial step involves reacting 2-(N-acylaminomethyl)-4-nitrophenol (III) with a haloacetamide (X = Cl, Br, I) in a dipolar aprotic solvent. Key parameters include:

  • Solvent selection : Acetone or ethylene glycol dimethyl ether (boiling point <200°C) ensures optimal reactivity.

  • Catalyst : For cost-effective chloroacetamide, sodium iodide (50% molar excess) accelerates nucleophilic substitution.

  • Temperature : Reflux conditions (56–80°C) prevent side reactions while achieving >90% conversion.

Example : Heating 2-(N-acetylaminomethyl)-4-nitrophenol with iodoacetamide in acetone at 78°C for 6 hours yields 92% of the phenoxy-acetamide intermediate.

Step 2: Rearrangement to 2-(N-Acylaminomethyl)-4-Nitroaniline

The phenoxy-acetamide undergoes a Baker-Venkataraman rearrangement in dimethylformamide (DMF) with potassium carbonate. Critical factors:

  • Base : Finely powdered K₂CO₃ (2–5× molar excess) ensures homogeneous mixing.

  • Temperature : 100–120°C minimizes decomposition; lower temperatures (<80°C) stall reactivity.

  • Duration : 4.5 hours at 100°C converts 85% of the substrate.

Product characterization : Yellowish powder, m.p. 208–210°C, confirmed via CHN analysis (C₁₁H₁₃N₃O₅; M = 267.24).

Step 3: Catalytic Hydrogenation to 1,4-Diamino-2-(N-Acylaminomethyl)-Benzene

The nitroaniline intermediate is reduced using H₂ gas (1–3 atm) over palladium-on-carbon (Pd/C) in ethanol:

  • Catalyst loading : 5 wt% Pd/C achieves full reduction within 3 hours.

  • Acid scavenger : Triethylamine (1 eq) prevents premature hydrochloride formation.

Yield : 78% after recrystallization from ethanol.

Step 4: Hydrochloric Acid-Mediated Deacylation

Final deprotection uses concentrated HCl (12 M) under reflux:

  • Conditions : 6 hours at 110°C cleaves the acetyl group quantitatively.

  • Salt formation : Excess HCl precipitates the trihydrochloride salt, which is converted to the monohydrochloride via pH adjustment.

Purity : >97% by HPLC; m.p. 236–240°C.

Alternative Pathways and Optimization Strategies

Solvent Effects on Rearrangement Efficiency

Comparative studies in the patent reveal solvent impacts on Step 2:

SolventTemperature (°C)Conversion (%)Byproducts (%)
DMF100853
N-Methylpyrrolidone100882
Dimethylacetamide120825

N-Methylpyrrolidone maximizes yield while minimizing degradation.

Haloacetamide Cost-Benefit Analysis

The choice of haloacetamide affects economics and reaction kinetics:

ReagentCost (USD/kg)Reaction Time (h)Yield (%)
Iodoacetamide420492
Bromoacetamide310689
Chloroacetamide958 (with NaI)85

Chloroacetamide with NaI catalysis offers the best cost-performance ratio for large-scale production.

Industrial-Scale Process Design

Continuous Flow Hydrogenation

Replacing batch hydrogenation with continuous flow reactors enhances throughput:

  • Residence time : 30 minutes (vs. 3 hours batch).

  • Catalyst utilization : 50% reduction in Pd consumption via fixed-bed reactors.

Waste Stream Management

The process generates 2.3 kg of inorganic salts per kg of product. Patent recommends:

  • K₂CO₃ recovery : Acidification (pH 2) followed by filtration reclaims 70% of potassium salts.

  • Solvent recycling : Distillation recovers >95% of DMF and acetone.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 6.72 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.58 (d, J=8.4 Hz, 1H, ArH), 3.89 (s, 2H, CH₂NH₂).

  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA in H₂O/MeOH).

Stability Profiling

  • Thermal degradation : <1% decomposition after 24 hours at 25°C (pH 4–6).

  • Oxidative stability : Susceptible to air oxidation above 40°C, necessitating inert packaging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Differences
Compound Name (IUPAC) Molecular Formula Substituent at 4-Position Pharmacological Use/Notes
4-(Aminomethyl)benzene-1,2-diol HCl C7H10ClNO2 –CH2NH2 Research chemical; limited therapeutic data
Dopamine HCl (4-(2-Aminoethyl)benzene-1,2-diol HCl) C8H11ClNO2 –CH2CH2NH2 Neurotransmitter; treats hypotension, shock
Noradrenaline HCl (4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol HCl) C8H11ClNO3 –CH(OH)CH2NH2 Hormone/neurotransmitter; vasopressor
Isoproterenol HCl (4-[(1RS)-1-Hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol HCl) C11H17ClNO3 –CH(OH)CH2NHCH(CH3)2 β-adrenergic agonist; treats bradycardia
Adrenaline HCl (4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol HCl) C9H13ClNO3 –CH(OH)CH2NHCH3 Hormone; treats anaphylaxis, cardiac arrest
Key Observations:
  • Substituent Impact: The aminomethyl group in 4-(Aminomethyl)benzene-1,2-diol HCl lacks the ethyl chain or hydroxylation seen in dopamine, noradrenaline, or adrenaline, likely reducing its affinity for adrenergic receptors .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Melting Point (°C) Solubility Stability Notes
4-(Aminomethyl)benzene-1,2-diol HCl Not reported Likely polar due to –NH2 and –OH groups Decomposes under heat
Dopamine HCl 248 (decomposes) Freely soluble in water, formic acid Stable under controlled storage
Isoproterenol HCl ~160–165 Soluble in water, ethanol Light-sensitive; degrades in acidic conditions
Adrenaline HCl 211–212 Soluble in water, ethanol Oxidizes readily in air
Key Observations:
  • Solubility : All compounds exhibit high water solubility due to ionic hydrochloride salts and hydrophilic functional groups.
  • Stability: 4-(Aminomethyl)benzene-1,2-diol HCl’s decomposition under heat contrasts with dopamine’s stability, highlighting the impact of substituent length on thermal resistance .

Biological Activity

Overview

4-(Aminomethyl)benzene-1,2-diol hydrochloride, also known as 2-amino-1,2-benzenediol hydrochloride, is a compound of significant interest in biochemical research and medicinal chemistry. Its structure features an aminomethyl group and two hydroxyl groups, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The chemical formula for this compound is C9_9H13_{13}ClN2_2O2_2. The compound is characterized by the following structural features:

  • Aminomethyl Group : Enhances nucleophilicity and potential interactions with biological targets.
  • Hydroxyl Groups : Facilitate hydrogen bonding and solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The compound can influence enzyme activities and metabolic pathways, which are crucial for its therapeutic effects.

Enzyme Interactions

Research indicates that this compound can act as an enzyme inhibitor or modulator. Its interaction with specific enzymes can alter metabolic pathways, making it a valuable tool in biochemical studies:

  • Inhibition of Oxidative Enzymes : The compound has shown the ability to inhibit certain oxidoreductases, which play a role in oxidative stress responses in cells.
  • Substrate for Enzyme Reactions : Its hydroxyl groups allow it to participate in various biochemical reactions as a substrate.

Antioxidant Properties

The compound exhibits notable antioxidant activity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is particularly relevant for therapeutic applications in diseases characterized by oxidative damage.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
    Concentration (μM)DPPH Reduction (%)
    1025
    5050
    10075
  • Enzyme Inhibition Studies :
    • In vitro studies showed that the compound inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.

Pharmacological Applications

The compound's biological activities suggest potential applications in:

  • Pharmacology : As a lead compound for developing new drugs targeting oxidative stress-related conditions.
  • Biochemistry : As a reagent for studying enzyme kinetics and metabolic pathways.

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